molecular formula C11H12ClFN2 B6246299 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride CAS No. 2408964-25-8

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride

Cat. No. B6246299
CAS RN: 2408964-25-8
M. Wt: 226.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride (FMDIH) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic compound, and contains a fluorine atom, which gives it unique properties. FMDIH is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor in enzymatic reactions. It has also been studied for its potential applications in drug development and cancer therapy.

Scientific Research Applications

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor in enzymatic reactions. It is also used in drug development, as it has been shown to be effective in inhibiting the activity of several enzymes involved in the metabolism of drugs. It has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the activity of cancer-associated enzymes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Furthermore, it has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, such as monoamine oxidase and aldehyde oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This inhibition can lead to increased levels of drugs and other compounds in the body, which can have both beneficial and adverse effects. For example, 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of serotonin in the body, which can have beneficial effects on mood and anxiety. On the other hand, increased levels of drugs and other compounds can also lead to adverse effects, such as increased risk of toxicity.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. Furthermore, it is relatively inexpensive, which makes it a cost-effective reagent for use in experiments. However, it also has some limitations. For example, it can be difficult to separate from other compounds, and it has a relatively short shelf-life.

Future Directions

There are several potential future directions for research involving 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride. One potential area of research is to investigate its potential applications in drug development and cancer therapy. Another potential area of research is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, research could also be conducted to explore the potential of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride to inhibit the activity of other enzymes, such as those involved in the metabolism of hormones or other compounds.

Synthesis Methods

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-fluorophenol with dimethylimidazole in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature, and the resulting product is a mixture of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride and the corresponding dimethylimidazole hydrochloride. The 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride can be separated from the mixture by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride involves the reaction of 4-fluoroaniline with 2,4-pentanedione to form 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-fluoroaniline", "2,4-pentanedione", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 2,4-pentanedione in the presence of a base such as sodium hydroxide to form 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole.", "Step 2: The resulting imidazole is then reacted with hydrochloric acid to form the hydrochloride salt of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole." ] }

CAS RN

2408964-25-8

Product Name

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride

Molecular Formula

C11H12ClFN2

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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